Ethyl-2,2,2-d3-malonic Acid

Descripción general

Descripción

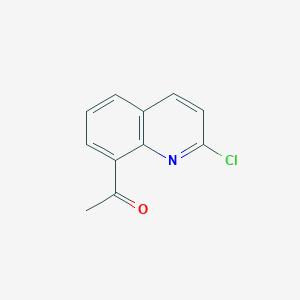

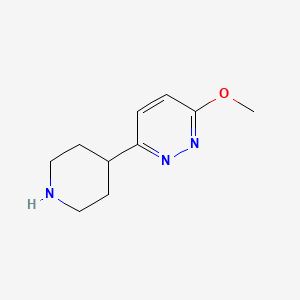

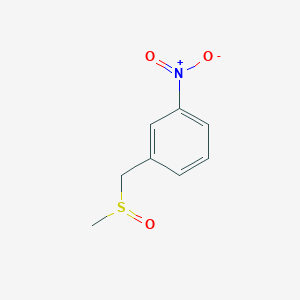

Ethyl-2,2,2-d3-malonic Acid, also known as 2,2,2-trideuterioethyl malonic acid, belongs to the family of malonic acids. It has a molecular formula of C5H8O4 and a molecular weight of 135.13 g/mol .

Synthesis Analysis

The synthesis of Ethyl-2,2,2-d3-malonic Acid can be achieved through the Malonic Ester Synthesis . This process involves the deprotonation of the ester to form an enolate, followed by an SN2 reaction of the enolate with an alkyl halide to form a new C-C bond . The product then undergoes acidic hydrolysis of the ester to give a carboxylic acid, and finally, decarboxylation to give an enol .

Molecular Structure Analysis

The molecular structure of Ethyl-2,2,2-d3-malonic Acid consists of five carbon atoms, eight hydrogen atoms, and four oxygen atoms . The structure is also available as a 2D Mol file .

Chemical Reactions Analysis

The most useful reaction of enolate ions, such as those in Ethyl-2,2,2-d3-malonic Acid, is their alkylation by treatment with an alkyl halide, thereby forming a new C−C bond and joining two smaller pieces into one larger molecule .

Physical And Chemical Properties Analysis

Ethyl-2,2,2-d3-malonic Acid has a molecular weight of 135.133 . More detailed physical and chemical properties such as melting point, boiling point, density, and others can be found in the Safety Data Sheet .

Aplicaciones Científicas De Investigación

Solubility Measurements and Dissolution Behavior

Ethyl-2,2,2-d3-malonic Acid, like malonic acid, can be used in solubility measurements and the study of dissolution behavior in binary solvent mixtures . The equilibrium solubilities of malonic acid in 2-propanol and ethyl acetate mono solvents, as well as in (2-propanol + ethyl acetate) binary solvent mixtures, were determined . This study provides useful information in understanding molecular interactions occurring in the dissolution processes .

Co-solvency Phenomena

The study of co-solvency phenomena is of great potential to help understand the molecular interactions during dissolution . Ethyl-2,2,2-d3-malonic Acid can be used in such studies to reveal the solvent component preferably surrounding the solute .

Preferential Solvation

Preferential solvation, commonly involved in the co-solvency phenomena, reveals the solvent component preferably surrounding the solute . Ethyl-2,2,2-d3-malonic Acid can be used in the study of preferential solvation .

Pharmaceutical Intermediate

Malonic acid finds significant applications in pharmaceutical industries, serving as a pharmaceutical intermediate for drugs . It’s likely that Ethyl-2,2,2-d3-malonic Acid could be used in a similar way.

Co-crystal Material

Malonic acid is used as a co-crystal material . Given the structural similarity, Ethyl-2,2,2-d3-malonic Acid could potentially be used in the same application.

Reference Standards for Pharmaceutical Testing

Ethyl-2,2,2-d3-malonic Acid can be used as a reference standard for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .

Mecanismo De Acción

The mechanism of action of Ethyl-2,2,2-d3-malonic Acid involves a series of reactions. These include deprotonation to give an enolate, SN2 reaction of the enolate with an alkyl halide, acidic ester hydrolysis, decarboxylation to give an enol, and tautomerization of the enol back to the carboxylic acid .

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,2,2-trideuterioethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXDFUAPNAMPJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-2,2,2-d3-malonic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)

![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)